molecular formula C23H30ClFN2O B12352020 Para-fluorobutyryl fentanyl hydrochloride CAS No. 2306823-23-2

Para-fluorobutyryl fentanyl hydrochloride

Cat. No.: B12352020
CAS No.: 2306823-23-2
M. Wt: 404.9 g/mol
InChI Key: PHLSIUUOEZTSBB-UHFFFAOYSA-N
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Description

Para-fluorobutyryl fentanyl hydrochloride is an opioid analgesic that is structurally similar to fentanyl. It is a synthetic compound that has been used as a designer drug and is known for its potent analgesic properties. This compound is an analog of butyrfentanyl and has been associated with fatal overdoses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of para-fluorobutyryl fentanyl hydrochloride typically involves the following steps:

    Preparation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.

    Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.

    Formation of Para-fluorobutyryl Fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with para-fluorobutyryl chloride in the presence of halogenated hydrocarbons.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions and purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Para-fluorobutyryl fentanyl hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenated hydrocarbons and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

Para-fluorobutyryl fentanyl hydrochloride has several scientific research applications:

Mechanism of Action

Para-fluorobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, sedation, and euphoria. The compound’s high affinity for these receptors contributes to its potent analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorofentanyl: Similar in structure but differs in the position of the fluorine atom.

    Butyrfentanyl: Lacks the fluorine substitution.

    Acetylfentanyl: Has an acetyl group instead of a butyryl group.

    Furanylfentanyl: Contains a furan ring instead of the butyryl group.

Uniqueness

Para-fluorobutyryl fentanyl hydrochloride is unique due to the presence of the para-fluoro group, which enhances its binding affinity to the mu-opioid receptors. This structural modification contributes to its high potency and distinct pharmacological profile compared to other fentanyl analogs .

Properties

CAS No.

2306823-23-2

Molecular Formula

C23H30ClFN2O

Molecular Weight

404.9 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride

InChI

InChI=1S/C23H29FN2O.ClH/c1-2-6-23(27)26(21-11-9-20(24)10-12-21)22-14-17-25(18-15-22)16-13-19-7-4-3-5-8-19;/h3-5,7-12,22H,2,6,13-18H2,1H3;1H

InChI Key

PHLSIUUOEZTSBB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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